molecular formula C15H20O2 B1232185 Glechomanolide

Glechomanolide

Cat. No.: B1232185
M. Wt: 232.32 g/mol
InChI Key: SLGKCOCDZZQQLY-NXAIOARDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glechomanolide (C₁₅H₂₀O₂, CAS: 38146-68-8) is a germacranolide-type sesquiterpene lactone isolated from medicinal plants such as Myrrh species. Its structure features a ten-membered carbocyclic ring fused to a γ-lactone moiety, with key stereocenters at C-2 and C-8 . Key physicochemical properties include:

  • Molecular weight: 232.32 g/mol
  • Optical rotation: [α]²⁵_D +6° (c 1.84, MeOH)
  • UV absorption: λ_max (MeOH) 214 nm (ε 4.10)
  • NMR signatures: δH 3.35–4.16 ppm (methoxy/oxygenated protons), δC 78.2–77.2 ppm (C-2 oxygenation) .

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(5E,9E)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h6-7,14H,4-5,8-9H2,1-3H3/b10-7+,11-6+

InChI Key

SLGKCOCDZZQQLY-NXAIOARDSA-N

SMILES

CC1=CCC2=C(C(=O)OC2CC(=CCC1)C)C

Isomeric SMILES

C/C/1=C\CC2=C(C(=O)OC2C/C(=C/CC1)/C)C

Canonical SMILES

CC1=CCC2=C(C(=O)OC2CC(=CCC1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glechomanolide shares a germacranolide skeleton with several analogs, differing in substituents and stereochemistry. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Substituents Stereochemistry (C-2, C-8) Bioactivity Source
This compound None rel-2R,8S Cytotoxicity (HeLa), NO inhibition
2β-Methoxythis compound Methoxy at C-2 rel-2R,8S Underexplored; structural studies
8-epi-2β-Methoxythis compound Methoxy at C-2 rel-2R,8R Underexplored; stereochemical probe
2β-Acetoxythis compound Acetoxy at C-2 rel-2R,8S Enhanced solubility in apolar solvents
8-epi-2β-Acetoxythis compound Acetoxy at C-2 rel-2R,8R Distinct NOESY correlations
Zedoarolide B 4,8,10-Trihydroxy-7(11)-guaien-12,8-olide Undetermined NO inhibition (IC₅₀ ~20 μM)

Key Findings:

Stereochemical Influence: The C-8 epimerization (e.g., 8-epi-2β-methoxythis compound vs. This compound) alters NOESY correlations, notably between H3-14 and H-2/H-8, impacting molecular conformation .

Functional Analogues: Zedoarolide B and other guaiane-type sesquiterpenes share NO-inhibitory activity with this compound but lack the γ-lactone ring, suggesting divergent structure-activity relationships .

Preparation Methods

Plant Material and Extraction Techniques

The dried herb of Glechoma hederacea L. has traditionally been a source of phenolic compounds, including rosmarinic acid and flavonoids. Recent optimization studies have identified two highly effective extraction protocols for isolating bioactive constituents:

  • Infusion-Maceration Combined with Ethanol (I/ME-water) : This method involves alternating maceration and percolation using water as the primary solvent, achieving high yields of polar compounds.

  • Heat Reflux Extraction with Ethanol (HRE/ethanol) : Ethanol’s mid-polarity enables efficient extraction of both hydrophilic and lipophilic metabolites, with reflux temperatures enhancing diffusion rates.

These methods avoid toxic solvents, aligning with green chemistry principles while maximizing phenolic content, which may include glechomanolide precursors.

Optimization of Extraction Parameters

Key variables influencing yield include solvent composition, temperature, and processing time:

  • Solvent Selection : Water excels in extracting phenolic acids (e.g., rosmarinic acid), while ethanol outperforms in flavonoid recovery. For sesquiterpene lactones like this compound, ethanol’s ability to dissolve mid-polar terpenoids is critical.

  • Time and Temperature : Prolonged extraction (2+ hours) at 60–80°C improves terpenoid solubility but risks thermal degradation. The I/ME-water method balances efficiency and stability by limiting exposure to 1–1.5 hours.

Chromatographic Isolation and Purification

Following extraction, multi-stage chromatography refines the crude extract:

  • Liquid-Liquid Partition : A methanol/n-heptane split removes non-polar interferents, concentrating terpenoids in the methanol phase.

  • Centrifugal Partition Chromatography (CPC) : This technique, employing a hexane-ethyl acetate-methanol-water solvent system, separates sesquiterpenes based on partition coefficients.

  • Preparative HPLC : Final purification using a C18 column and acetonitrile-water gradient yields this compound-rich fractions, confirmed via NMR and HRESIMS.

Synthetic Preparation of Guaianolide Analogues

Chiral Pool-Based Synthesis

The structural complexity of guaianolides necessitates stereoselective strategies. A chiral pool approach using (–)-linalool as a starting material has been successfully applied to synthesize analogues like sinodielide A:

  • Pauson-Khand Reaction : Cyclopentenone formation via dicobalt octacarbonyl-mediated [2+2+1] cyclization establishes the bicyclic core (e.g., compound 33 , 65% yield).

  • Hydroboration-Oxidation : Converts alkynes to ketones, enabling lactone ring closure (e.g., triol 34 to ketone 39 ).

Key Reaction Steps and Catalysis

Critical transformations in guaianolide synthesis include:

  • Allylic Reduction : Tertiary alcohol formation using diisopropyl azodicarboxylate (DIAD) and phosphine reagents (e.g., compound 41 , 85% yield).

  • Dehydration : Acid-catalyzed elimination produces α,β-unsaturated lactones, a hallmark of guaianolides (e.g., sinodielide A).

Table 1: Optimization of Allylation Conditions for Guaianolide Intermediates

EntryConditionsYield of 51 Yield of 53
1CrCl₂, NiCl₂, DMF, 60°C10% (2:1 dr)17%
2NaI, SmI₂, THF/HMPA, –78°C27% (2:1 dr)17%
3NaI, Zn⁰, NH₄Cl, THF51%

Structural Elucidation and Yield Optimization

Nuclear magnetic resonance (NMR) and electronic circular dichroism (ECD) confirm stereochemistry, while HRESIMS validates molecular formulas. For example, a guaianolide intermediate with molecular formula C₁₇H₂₆O₃ exhibited characteristic signals at δ 7.24 (s, 1H, aromatic) and δ 1.40 (s, 12H, gem-dimethyl groups). Catalytic systems like Pd-X/Y (X = phosphine ligands) enhance reaction selectivity, achieving up to 99% selectivity in cyclization steps.

Analytical and Bioactivity Assessment

HPLC and Spectroscopic Analysis

Quantitative HPLC using a C18 column and UV detection at 280 nm resolves this compound from co-extractives. Calibration with rosmarinic acid (linear range: 0.1–50 µg/mL, = 0.999) ensures precision. NMR analysis further confirms the presence of α-methylene-γ-lactone moieties, critical for bioactivity.

Cytotoxicity and Antioxidant Activity

Glechoma extracts exhibit dose-dependent cytotoxicity against cancer cell lines (IC₅₀: 25–50 µg/mL for A375 melanoma) while sparing normal cells (HaCaT, IC₅₀ > 200 µg/mL). Antioxidant capacity, measured via DPPH radical scavenging (EC₅₀: 12.5 µg/mL), correlates with phenolic content.

Comparative Analysis of Methods

ParameterNatural ExtractionChemical Synthesis
Yield 0.5–2% (plant dry weight)10–27% (multi-step routes)
Purity 85–95% (after HPLC)>98% (crystallization)
Cost Low (renewable biomass)High (catalysts, reagents)
Scalability Limited by biomass supplyKilogram-scale feasible

Q & A

Basic Research Questions

Q. How is Glechomanolide structurally characterized, and what spectroscopic methods are essential for its identification?

  • Methodological Answer : this compound (C₁₅H₂₀O₂) is characterized by its bicyclic sesquiterpene lactone structure, featuring a ten-membered ring fused to a five-membered lactone. Key spectroscopic techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton (¹H) and carbon (¹³C) signals to confirm double bonds (4 double bonds) and ester groups.
  • Mass Spectrometry (MS) : Validates molecular weight (232.3181 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation, including the stereochemistry of substituents .
    • Data Table :
TechniqueKey Features IdentifiedReference
NMR18 non-H bonds, ester group
MSMolecular ion peak at m/z 232

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

  • Methodological Answer : Synthesis involves terpene cyclization and lactonization. Critical steps include:

  • Precursor Preparation : Use of farnesyl pyrophosphate analogs for cyclization.
  • Acid-Catalyzed Cyclization : Formation of the ten-membered ring under controlled pH.
  • Oxidation and Lactonization : Introduction of the ester group via oxidation of a secondary alcohol .
    • Reproducibility requires strict control of reaction time, temperature, and catalyst purity. Full experimental details should be documented in the "Materials and Methods" section, including supplier information for reagents .

Q. Which analytical methods ensure purity assessment of isolated this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column and UV detection (λ = 220 nm).
  • Thin-Layer Chromatography (TLC) : Screens for impurities with silica gel plates and vanillin staining.
  • Melting Point Analysis : Confirms consistency with literature values .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s bioactivity while minimizing confounding variables?

  • Methodological Answer :

  • In Vitro Assays : Use dose-response curves (e.g., IC₅₀ calculations) in cancer cell lines (e.g., HeLa) with positive/negative controls.
  • In Vivo Models : Employ murine models with standardized diets to control metabolic variability.
  • Blinded Studies : Assign compound administration and data analysis to separate teams to reduce bias .
    • Data Contradiction Example : If bioactivity varies across studies, validate compound purity and assay conditions (e.g., oxygen levels in cell culture) .

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare studies using PRISMA guidelines, focusing on variables like solvent (DMSO vs. ethanol) or cell line origin.
  • Reproducibility Checks : Replicate key experiments with independent labs, sharing raw data via platforms like Zenodo .
  • Structural Reanalysis : Confirm batch consistency via NMR to rule out degradation products .

Q. What advanced computational and experimental techniques elucidate this compound’s biosynthesis in plant sources?

  • Methodological Answer :

  • Isotope Labeling : Track ¹³C-labeled precursors in Glechoma species to map metabolic pathways.
  • CRISPR-Cas9 Gene Editing : Knock out candidate terpene synthase genes to identify biosynthetic enzymes.
  • Molecular Dynamics Simulations : Model enzyme-substrate interactions for key cyclization steps .

Guidelines for Methodological Rigor

  • Experimental Reproducibility : Document reagent sources (e.g., Sigma-Aldritch catalog numbers) and equipment calibration details .
  • Data Transparency : Share raw spectra, chromatograms, and statistical code in supplementary materials .
  • Ethical Compliance : Obtain institutional review for biological studies and cite original data sources to avoid plagiarism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glechomanolide
Reactant of Route 2
Glechomanolide

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